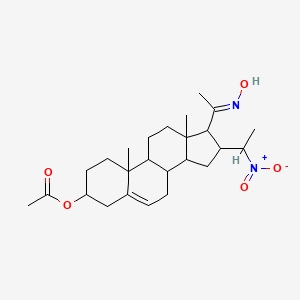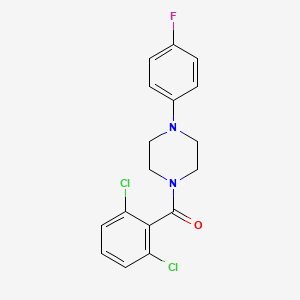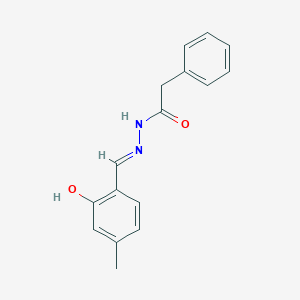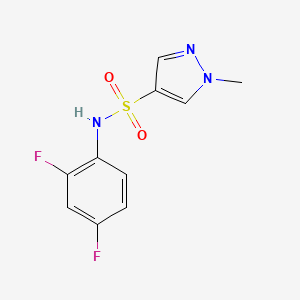![molecular formula C20H22N4O4 B6026542 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide, also known as AN-9, is a synthetic compound that has been extensively studied for its potential pharmacological properties. AN-9 has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The exact mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation and may have potential therapeutic applications for inflammatory diseases such as arthritis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antiviral activity. This compound has also been found to have antioxidant properties, which may have potential therapeutic applications for various diseases associated with oxidative stress.
実験室実験の利点と制限
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied, and its properties are well-known. However, this compound also has some limitations. It is a relatively complex compound, and its synthesis requires several steps. This compound is also not very soluble in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of this compound in animal models of disease to determine its potential therapeutic applications. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties. Finally, the development of new synthetic methods for the production of this compound may improve its availability for research purposes.
合成法
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-(4-acetyl-1-piperazinyl)aniline. The resulting intermediate is then reacted with 2-methyl-3-nitrobenzoic acid to form this compound. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-14-18(4-3-5-19(14)24(27)28)20(26)21-16-6-8-17(9-7-16)23-12-10-22(11-13-23)15(2)25/h3-9H,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCKNZYHCBQMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)

![6-ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6026518.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6026524.png)

![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)
